molecular formula C13H13NO2Si B1439458 4-[2-(trimethylsilyl)ethynyl]-1H-indole-2,3-dione CAS No. 1192263-95-8

4-[2-(trimethylsilyl)ethynyl]-1H-indole-2,3-dione

Cat. No.: B1439458
CAS No.: 1192263-95-8
M. Wt: 243.33 g/mol
InChI Key: UVWXRUVMUGSXJG-UHFFFAOYSA-N
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Description

4-[2-(Trimethylsilyl)ethynyl]-1H-indole-2,3-dione is a chemical compound with the molecular formula C13H13NO2Si It is characterized by the presence of a trimethylsilyl group attached to an ethynyl group, which is further connected to an indole-2,3-dione structure

Scientific Research Applications

4-[2-(Trimethylsilyl)ethynyl]-1H-indole-2,3-dione has diverse applications in scientific research:

Safety and Hazards

The compound is classified under the GHS07 hazard class. The hazard statements associated with it are H302, H312, and H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(trimethylsilyl)ethynyl]-1H-indole-2,3-dione typically involves the reaction of indole-2,3-dione with trimethylsilylacetylene under specific conditions. One common method includes the use of a palladium-catalyzed Sonogashira coupling reaction. This reaction requires the presence of a base, such as triethylamine, and a palladium catalyst, such as palladium(II) acetate, under an inert atmosphere like argon .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, ensuring the availability of high-purity reagents, and implementing efficient purification techniques to obtain the desired product on a larger scale.

Chemical Reactions Analysis

Types of Reactions

4-[2-(Trimethylsilyl)ethynyl]-1H-indole-2,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states of the indole ring.

    Reduction: Reduction reactions can modify the indole-2,3-dione structure, potentially leading to the formation of indole derivatives.

    Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or alcohols can be used to replace the trimethylsilyl group under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinonoid structures, while reduction could produce various indole derivatives.

Mechanism of Action

The mechanism of action of 4-[2-(trimethylsilyl)ethynyl]-1H-indole-2,3-dione involves its interaction with molecular targets, such as enzymes or receptors. The trimethylsilyl group can enhance the compound’s stability and facilitate its binding to specific sites. The ethynyl group may participate in π-π interactions or hydrogen bonding, contributing to the compound’s overall activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[2-(Trimethylsilyl)ethynyl]-1H-indole-2,3-dione is unique due to its indole-2,3-dione core, which imparts distinct electronic and steric properties

Properties

IUPAC Name

4-(2-trimethylsilylethynyl)-1H-indole-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2Si/c1-17(2,3)8-7-9-5-4-6-10-11(9)12(15)13(16)14-10/h4-6H,1-3H3,(H,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVWXRUVMUGSXJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C#CC1=C2C(=CC=C1)NC(=O)C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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